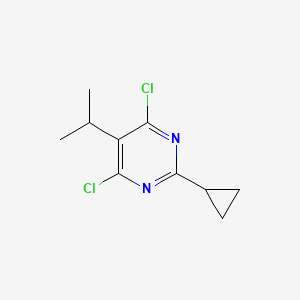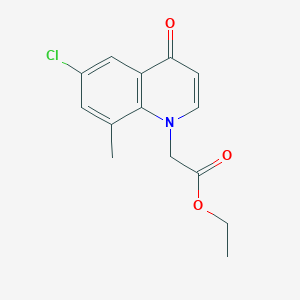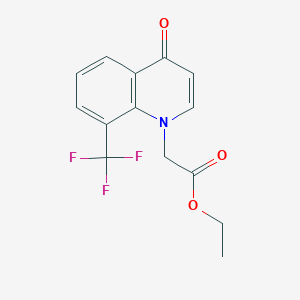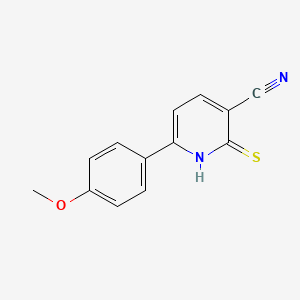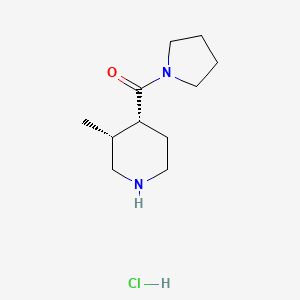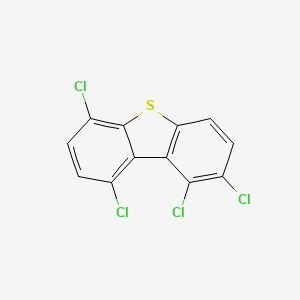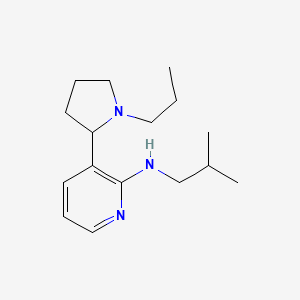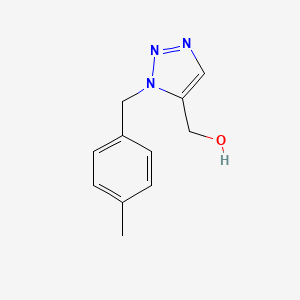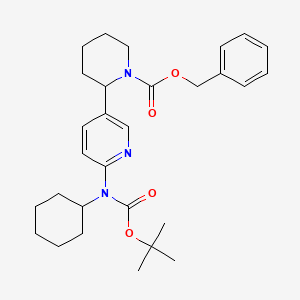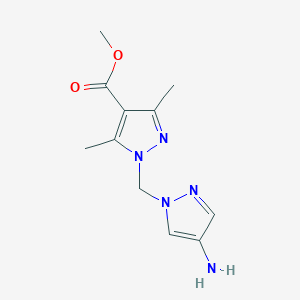
4-Iodo-3-(p-tolyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-3-(p-tolyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of an iodine atom at the fourth position and a p-tolyl group at the third position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-(p-tolyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of p-tolylhydrazine with 4-iodo-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Iodo-3-(p-tolyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the p-tolyl group.
Reduction Products: Reduced forms of the pyrazole ring or the substituents.
Coupling Products: Biaryl or other coupled products with extended conjugation.
科学研究应用
4-Iodo-3-(p-tolyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and agrochemicals.
作用机制
The mechanism of action of 4-Iodo-3-(p-tolyl)-1H-pyrazole depends on its specific application:
Pharmacological Action: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases or other signaling proteins involved in disease pathways.
Biological Pathways: The compound can affect cellular pathways, such as apoptosis, cell proliferation, or inflammation, by modulating the activity of key proteins or signaling molecules.
Material Properties: In material science, the compound’s electronic properties, such as its ability to transport charge or emit light, are of interest. These properties are influenced by the molecular structure and the nature of the substituents.
相似化合物的比较
4-Iodo-1H-pyrazole: Lacks the p-tolyl group, which may affect its reactivity and applications.
3-(p-Tolyl)-1H-pyrazole:
4-Bromo-3-(p-tolyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, which may alter its reactivity and applications.
Uniqueness: 4-Iodo-3-(p-tolyl)-1H-pyrazole is unique due to the presence of both the iodine atom and the p-tolyl group, which confer specific electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.
属性
分子式 |
C10H9IN2 |
|---|---|
分子量 |
284.10 g/mol |
IUPAC 名称 |
4-iodo-5-(4-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9IN2/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13) |
InChI 键 |
UHWAWXXJKXNKCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
